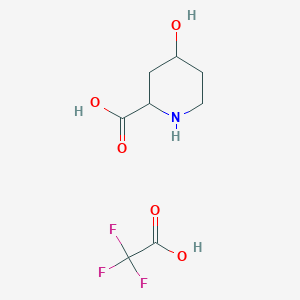
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol is an organic compound with the molecular formula C7H6F3NOS It is characterized by the presence of a trifluoromethylthio group attached to a pyridine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol typically involves the reaction of 2-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base, followed by reduction with a suitable reducing agent to introduce the methanol group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Safety measures are crucial due to the reactivity of the trifluoromethylthio group and the potential hazards associated with the reagents used.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(3-(Trifluoromethyl)pyridin-2-yl)methanol: Lacks the thio group, resulting in different chemical properties and reactivity.
(3-(Trifluoromethylthio)phenyl)methanol: Contains a phenyl ring instead of a pyridine ring, leading to variations in biological activity and applications.
Uniqueness: (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol is unique due to the presence of both the trifluoromethylthio group and the pyridine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific fields.
Properties
Molecular Formula |
C7H6F3NOS |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
[3-(trifluoromethylsulfanyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-3,12H,4H2 |
InChI Key |
AZODZVJIMKASJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CO)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


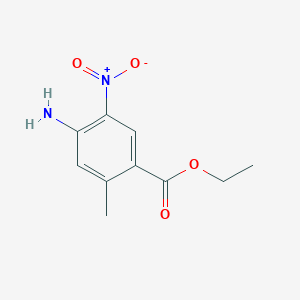
![2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13661183.png)
![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)

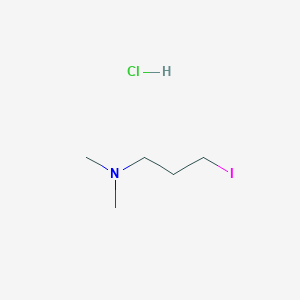


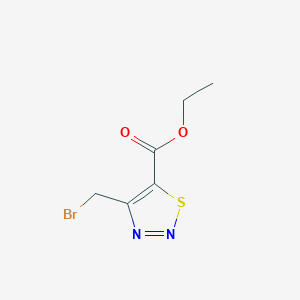
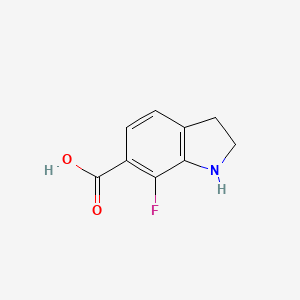
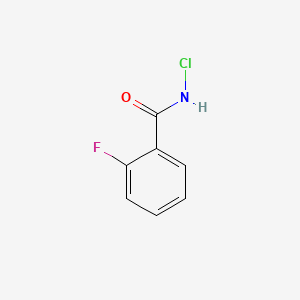
![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)
